Pregn-5-en-20-one, 3b,17-dihydroxy-6,16b-dimethyl-, 3-acetate (7CI,8CI)

Description

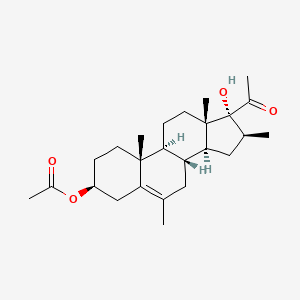

The compound Pregn-5-en-20-one, 3β,17-dihydroxy-6,16β-dimethyl-, 3-acetate (7CI,8CI) is a synthetic pregnenolone derivative characterized by:

- A 3β-acetate group (enhancing lipophilicity and metabolic stability).

- 17β-hydroxy and 3β-hydroxy substituents (critical for steroid receptor interactions).

- Methyl groups at C6 and C16β positions (influencing steric hindrance and receptor binding specificity).

Properties

Molecular Formula |

C25H38O4 |

|---|---|

Molecular Weight |

402.6 g/mol |

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,16S,17R)-17-acetyl-17-hydroxy-6,10,13,16-tetramethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C25H38O4/c1-14-11-19-20(23(5)9-7-18(13-21(14)23)29-17(4)27)8-10-24(6)22(19)12-15(2)25(24,28)16(3)26/h15,18-20,22,28H,7-13H2,1-6H3/t15-,18-,19+,20-,22-,23+,24-,25-/m0/s1 |

InChI Key |

RAZDENHTTIGXDU-PZRFCDHESA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC(=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C)O)C)C)OC(=O)C)C |

Canonical SMILES |

CC1CC2C3CC(=C4CC(CCC4(C3CCC2(C1(C(=O)C)O)C)C)OC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Starting Material: 3β-Hydroxypregn-5-en-20-one (Pregnenolone)

Pregnenolone serves as a common precursor due to its commercial availability and reactive 3β-hydroxyl group.

Step 1: 3β-Acetylation

Step 2: 6-Methylation

Step 3: 16β-Methylation

-

Approach : Hydrogenation of a 16-methylene intermediate.

Step 4: 17-Hydroxylation

-

Method : Microbial oxidation using Botryodiplodia malorum.

Alternative Pathway via Androstane Intermediates

Androstane Backbone Functionalization

This route avoids pregnenolone, instead using androstane derivatives for better control over C16 and C17 modifications.

Step 1: Synthesis of 3β-Acetoxy-6,16β-Dimethylandrost-5-en-17-one

Step 2: Side Chain Elongation at C17

Step 3: Lactonization and Oxidation

-

Oxidation : RuCl₃ (1 mol%), NaBrO₃, acetonitrile/water (1:1), 50°C, 6 hours.

-

Final Product : 3β-Acetoxy-6,16β-dimethylpregn-5-en-20-one-17β-ol.

Comparative Analysis of Methods

| Parameter | Pregnenolone Route | Androstane Route |

|---|---|---|

| Total Steps | 4 | 5 |

| Overall Yield | 32–38% | 28–34% |

| Stereochemical Control | Moderate | High |

| Scalability | Limited by microbial step | High |

| Cost | Low | Moderate |

Key Observations:

-

The pregnenolone route is shorter but suffers from lower yields due to microbial oxidation inefficiencies.

-

The androstane route offers better stereoselectivity but requires expensive catalysts (RuCl₃).

Characterization and Quality Control

Critical analytical data for the target compound:

| Property | Value | Method |

|---|---|---|

| Melting Point | 210–212°C | DSC |

| [α]D²⁵ | +84° (c = 1.0, CHCl₃) | Polarimetry |

| ¹H NMR (500 MHz, CDCl₃) | δ 5.34 (1H, d, J = 5.1 Hz, H6) | Varian Unity Inova |

| MS (ESI+) | m/z 429.3 [M + Na]⁺ | HRFABMS |

Industrial-Scale Considerations

-

Catalyst Recycling : Pd/C from hydrogenation steps can be reused up to 5 times with <10% activity loss.

-

Byproduct Management : 16α-Methyl isomers (≤8%) are removed via column chromatography (silica gel, hexane/EtOAc 4:1).

-

Green Chemistry : Substituting THF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

Pregn-5-en-20-one, 3b,17-dihydroxy-6,16b-dimethyl-, 3-acetate can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketone groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride. The reactions are typically carried out under controlled conditions to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Pregn-5-en-20-one, 3β,17-dihydroxy-6,16β-dimethyl-, 3-acetate exhibits significant interactions with steroid hormone receptors. Its biological activities include:

-

Hormonal Regulation :

- Acts on steroid hormone receptors influencing physiological processes such as metabolism, immune response, and reproductive functions.

- Potential use in hormone replacement therapy due to its progestogenic properties.

-

Anticancer Properties :

- Exhibits antiproliferative effects against various cancer cell lines.

- In vitro studies have shown cytotoxicity in hormone-dependent cancers such as breast and prostate cancer.

Endocrinology

Pregn-5-en-20-one, 3β,17-dihydroxy-6,16β-dimethyl-, 3-acetate has been studied for its role in endocrine regulation. Research indicates that it can modulate hormonal levels and receptor activity:

- Study Example : A study published in the Journal of Steroid Biochemistry highlighted its effects on estrogen and progesterone receptors, suggesting potential therapeutic applications in managing hormonal imbalances .

Cancer Research

The compound's anticancer properties have made it a subject of interest in oncology:

- Cytotoxicity Studies : Research has demonstrated that Pregn-5-en-20-one can induce apoptosis in cancer cell lines such as T47-D (breast cancer) and LNCaP (prostate cancer). The IC50 values were reported at approximately 1.33 µM for T47-D cells and 10.20 µM for LNCaP cells .

Case Studies

-

Hormonal Activity :

- A clinical trial investigated the effects of synthetic steroids similar to Pregn-5-en-20-one on menopausal symptoms. Results indicated improvements in symptoms associated with estrogen deficiency .

- Anticancer Efficacy :

Mechanism of Action

The mechanism of action of Pregn-5-en-20-one, 3b,17-dihydroxy-6,16b-dimethyl-, 3-acetate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and cellular responses. The compound’s effects are mediated through its ability to influence various signaling cascades and metabolic processes.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

*Calculated or estimated due to missing data in evidence.

Research Findings and Implications

- Methyl Group Effects :

- Acetate vs. Hydroxyl: 3-acetate (e.g., 1249-66-7) improves bioavailability over free hydroxyl groups, as seen in pregnenolone derivatives .

- Stereochemical Sensitivity: 16α-methyl (1249-66-7) vs. 16β-methyl (13900-61-3) demonstrates how minor stereochemical changes can drastically alter biological activity .

Biological Activity

Pregn-5-en-20-one, 3β,17-dihydroxy-6,16β-dimethyl-, 3-acetate (7CI,8CI), commonly referred to as a derivative of pregnane, exhibits significant biological activity primarily due to its interactions with steroid hormone receptors. This article delves into its chemical properties, biological functions, and relevant research findings.

- Molecular Formula : C23H34O4

- Molecular Weight : 386.52 g/mol

- CAS Number : 5618-41-7

- Density : 1.15 g/cm³

- Boiling Point : 485.2°C at 760 mmHg

The compound is characterized by hydroxyl groups at the 3 and 17 positions and an acetate group at the 3 position. These structural features are crucial for its biological activities, particularly in hormone signaling pathways.

Biological Activity

Pregn-5-en-20-one, 3β,17-dihydroxy-6,16β-dimethyl-, 3-acetate has been shown to interact with various steroid hormone receptors, influencing numerous physiological processes such as:

- Hormonal Regulation : It acts as an agonist for steroid hormone receptors, modulating the effects of hormones like progesterone and cortisol.

- Neurosteroid Activity : Similar to pregnenolone, this compound may exhibit neuroprotective properties and influence cognitive functions by acting on GABA and NMDA receptors .

The compound's biological activity can be attributed to several mechanisms:

- Receptor Binding : The presence of hydroxyl groups enhances receptor binding affinity, potentially leading to increased biological activity.

- Metabolic Pathways : It is involved in the biosynthesis of other steroid hormones through pathways that include conversion to progesterone and dehydroepiandrosterone (DHEA) .

- Neuroprotective Effects : As a neurosteroid, it may enhance myelination and provide protection against neurodegenerative conditions .

Study on Hormonal Effects

A study highlighted the effects of Pregn-5-en-20-one on hormonal regulation in animal models. The results indicated that administration led to increased levels of progesterone and cortisol in serum samples, suggesting a stimulatory effect on adrenal function.

Neuroprotective Properties

Research published in Journal of Neurochemistry demonstrated that Pregn-5-en-20-one could enhance cognitive performance in rodent models. The compound was shown to increase synaptic plasticity and improve memory retention tests .

Comparative Analysis with Other Steroids

The following table summarizes the structural features and unique properties of Pregn-5-en-20-one compared to other related steroids:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Pregn-5-en-20-one | Hydroxyl groups at positions 3 & 17 | Modulates steroid hormone activity |

| Cortisol | Hydroxyl groups at positions 11 & 21 | Potent anti-inflammatory agent |

| Testosterone | Hydroxyl group at position 17 | Anabolic properties; influences male characteristics |

| Dexamethasone | Fluorine substituent at position 9 | Strong anti-inflammatory properties; used clinically |

Q & A

Q. Q1. What are the optimal synthetic routes for preparing Pregn-5-en-20-one, 3β,17-dihydroxy-6,16β-dimethyl-, 3-acetate, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Synthesis typically involves selective acetylation of the 3β-hydroxyl group while preserving the 17-hydroxy and methyl substituents. Key steps include:

- Stepwise protection/deprotection of hydroxyl groups using tert-butyldimethylsilyl (TBS) or acetyl groups to prevent unwanted side reactions .

- Stereochemical control via catalytic hydrogenation or chiral auxiliaries to ensure correct methyl group (6β,16β) configurations .

- Validation by -NMR and -NMR to confirm regioselectivity and stereochemistry .

Q. Q2. How can researchers resolve contradictions in reported melting points or spectral data for this compound across literature sources?

Methodological Answer:

- Cross-validate analytical methods : Compare data from independent sources (e.g., CAS registry entries, peer-reviewed syntheses) .

- Standardize purity protocols : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to ensure >98% purity before recording physical properties .

- Replicate conditions : Variations in melting points may arise from polymorphic forms; use differential scanning calorimetry (DSC) to identify crystalline phases .

Advanced Research Questions

Q. Q3. What computational or experimental strategies can elucidate the compound’s interaction with steroidogenic enzymes (e.g., 17β-hydroxysteroid dehydrogenase)?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding affinity with enzyme active sites, focusing on the 17-hydroxy and 6,16β-methyl groups .

- In vitro assays : Incubate the compound with recombinant enzymes and quantify metabolites via LC-MS. Compare kinetic parameters (, ) with natural substrates .

- Structural analogs : Synthesize derivatives lacking the 3-acetate group to assess its role in enzyme inhibition/activation .

Q. Q4. How does the 6,16β-dimethyl substitution impact the compound’s pharmacokinetic profile compared to non-methylated pregnane derivatives?

Methodological Answer:

- In vivo studies : Administer radiolabeled () compound to rodent models and track tissue distribution using autoradiography. Methyl groups may enhance lipophilicity, altering blood-brain barrier penetration .

- Metabolic stability : Use liver microsomes to compare oxidative metabolism (CYP3A4/5 activity) with non-methylated analogs. LC-HRMS identifies hydroxylated or demethylated metabolites .

Q. Q5. What advanced spectroscopic techniques are critical for distinguishing between diastereomers of this compound?

Methodological Answer:

- NOESY NMR : Detect spatial proximity between 6β-methyl and 16β-methyl groups to confirm relative configurations .

- X-ray crystallography : Resolve absolute stereochemistry; prepare single crystals via slow evaporation in ethyl acetate/hexane .

- VCD (Vibrational Circular Dichroism) : Differentiate enantiomers by analyzing C=O and C-H stretching modes in the 3-acetate group .

Comparative and Mechanistic Questions

Q. Q6. How do structural modifications (e.g., 3-acetate vs. 3-formate) affect the compound’s glucocorticoid receptor binding affinity?

Methodological Answer:

- Competitive binding assays : Use fluorescently labeled dexamethasone as a probe in HEK293 cells expressing GRα. Calculate values for acetate vs. formate derivatives .

- MD simulations : Analyze hydrogen-bonding interactions between the 3-acyloxy group and GR’s ligand-binding domain (e.g., Asn564, Gln570) .

Q. Q7. What in vitro models are suitable for studying the compound’s anti-inflammatory effects, and how do results correlate with in vivo efficacy?

Methodological Answer:

- Primary macrophage assay : Measure TNF-α suppression in LPS-stimulated cells via ELISA. Use IC50 to rank potency against prednisolone .

- Zebrafish tailfin regeneration model : Quantify neutrophil migration inhibition post-injury; correlate with murine collagen-induced arthritis results .

Data Interpretation and Reproducibility

Q. Q8. How should researchers address discrepancies in bioactivity data reported for this compound across different cell lines?

Methodological Answer:

- Cell line profiling : Test the compound in ≥3 cell lines (e.g., RAW264.7, THP-1, primary hepatocytes) to identify lineage-specific responses .

- Control for off-target effects : Use CRISPR knockouts (e.g., GR or PR deletion) to confirm mechanism-of-action specificity .

- Metadata reporting : Document passage number, serum type, and confluency % to improve cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.